N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Overview
Description
“N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the linear formula C11H12BrNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” has been studied in the context of SARS-CoV-2 non-structural protein-1 (nsp1) . The structure of this compound has been determined using X-ray diffraction .Scientific Research Applications
Anticancer Activity
Researchers have synthesized derivatives of 1H-inden-1-one, including compounds structurally related to "N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide", and investigated their anticancer activities. The study conducted by Karaburun et al. (2018) demonstrated that specific derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines. This suggests the compound's potential utility in designing anticancer drugs (Karaburun et al., 2018).
Anticonvulsant and Antidepressant Activities
Another study focused on the synthesis of 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives, revealing that certain derivatives reduced immobility times in mice during forced swimming tests, indicating potential antidepressant activities. Additionally, these compounds showed protective effects against pentylenetetrazole-induced convulsions, suggesting anticonvulsant properties (Xie et al., 2013).
Antimicrobial and Hemolytic Activity
Research by Gul et al. (2017) on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed their antimicrobial efficacy against selected microbial species, alongside an evaluation of their hemolytic activities. This signifies the compound's role in developing antimicrobial agents with minimal toxicity (Gul et al., 2017).
Analgesic Activity
The design and synthesis of new quinazoline derivatives, including structurally similar compounds to "N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide", have been explored for their potential analgesic activities. Sakr (2016) found that certain derivatives exhibited significant analgesic activity, highlighting the compound's utility in pain management research (Sakr, 2016).
Antidiabetic Agents
The synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and their evaluation as anti-diabetic agents have demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests the potential application of related compounds in managing type-2 diabetes (Abbasi et al., 2023).
Safety And Hazards
properties
IUPAC Name |
N-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(14)13-10-4-7-2-3-11(15)8(7)5-9(10)12/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHERMLQVYMECSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433874 | |
Record name | N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
CAS RN |
158205-18-6 | |
Record name | N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.